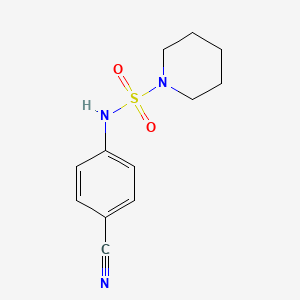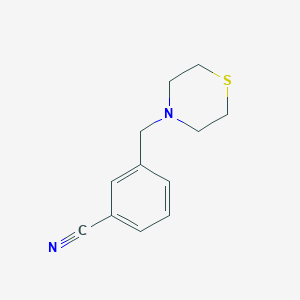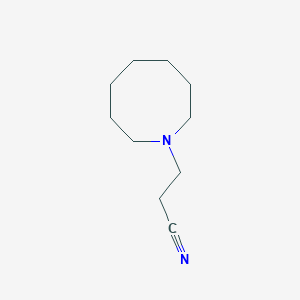
3-(Azocan-1-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Azocan-1-yl)propanenitrile is a chemical compound with the molecular formula C10H18N2. It belongs to the class of aliphatic heterocycles and is categorized under nitriles and tertiary amines . The compound is characterized by a nitrile group (-CN) attached to a propanenitrile chain, which is further connected to an azocane ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azocan-1-yl)propanenitrile can be achieved through several methods:
-
From Halogenoalkanes: : One common method involves the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, producing the nitrile .
- Example: CH3CH2CH2Br + CN− ⟶ CH3CH2CH2CN + Br−
-
From Amides: : Another method involves the dehydration of amides using phosphorus (V) oxide (P4O10). This reaction removes water from the amide group, leaving a nitrile group .
- Example: Ethanamide ⟶ Ethanenitrile
-
From Aldehydes and Ketones: : Aldehydes and ketones can undergo an addition reaction with hydrogen cyanide to form hydroxynitriles, which can then be converted to nitriles .
- Example: Ethanal + HCN ⟶ 2-Hydroxypropanenitrile
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Azocan-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH−) and amines can be used for substitution reactions.
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles and amines.
Applications De Recherche Scientifique
3-(Azocan-1-yl)propanenitrile has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Azocan-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, influencing cellular processes. The compound’s effects are mediated through its interaction with enzymes and receptors, leading to changes in cellular function and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Benzylimidazolidine-2,4-dione
- 4-Phenyl-1,3-thiazol-2-amine
- 3,4-Dimethoxybenzoic acid
Uniqueness
3-(Azocan-1-yl)propanenitrile is unique due to its specific structure, which combines a nitrile group with an azocane ring. This structure imparts distinct chemical properties, making it suitable for specialized applications in various fields .
Propriétés
IUPAC Name |
3-(azocan-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c11-7-6-10-12-8-4-2-1-3-5-9-12/h1-6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCMHTFNFPDXEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7482656.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylamino]cyclohexan-1-ol](/img/structure/B7482663.png)
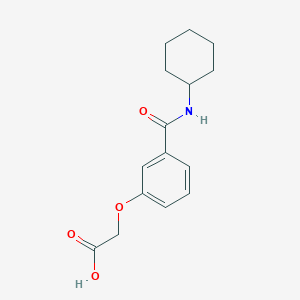
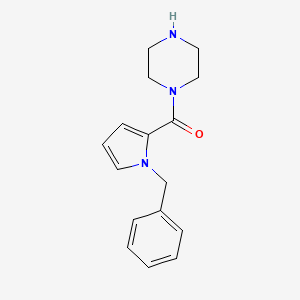
![5-[(2-Bromophenoxy)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7482693.png)
![3-[(2-Bromophenoxy)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7482711.png)
![3-[(2-Bromo-4-methylphenoxy)methyl]-5-methyl-1,2-oxazole](/img/structure/B7482715.png)
![4-[(5-Methyl-1,2-oxazol-3-yl)methoxy]benzaldehyde](/img/structure/B7482721.png)
![(2S)-2-[(1-methylpyrazole-4-carbonyl)amino]-2-phenylacetic acid](/img/structure/B7482729.png)
![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzaldehyde](/img/structure/B7482731.png)
![2-amino-N-[(3-fluorophenyl)methyl]-N,3-dimethylbenzamide](/img/structure/B7482745.png)
![(2S,3R)-3-hydroxy-2-[(5-methylthiophen-2-yl)sulfonylamino]butanoic acid](/img/structure/B7482761.png)
